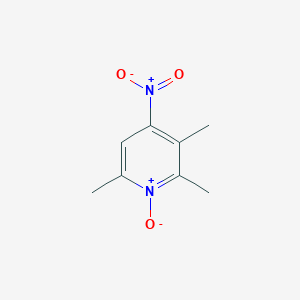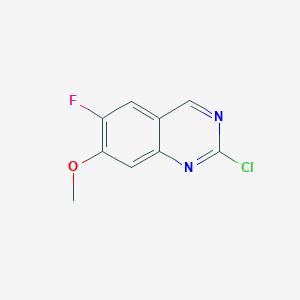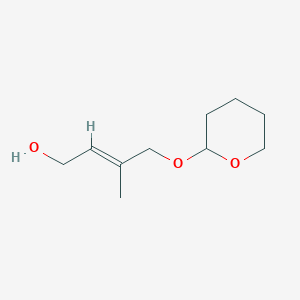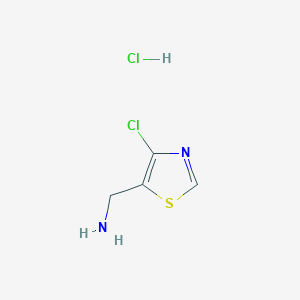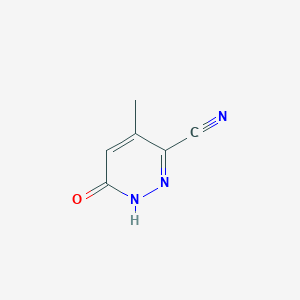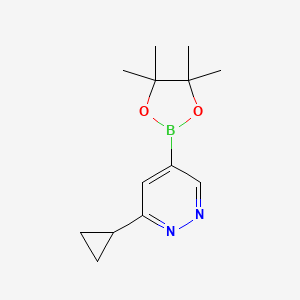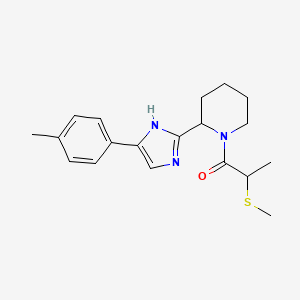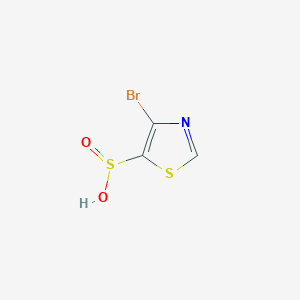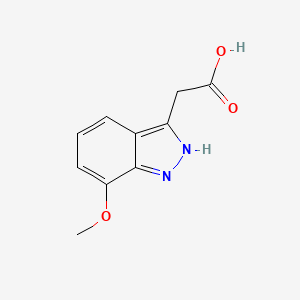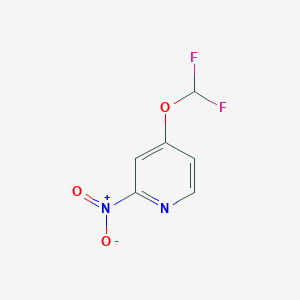
4-Difluoromethoxy-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Difluoromethoxy-2-nitropyridine is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of a difluoromethoxy group (-OCHF2) and a nitro group (-NO2) attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
For example, 4-hydroxy-3-nitropyridine can be treated with phosphorus oxychloride (POCl3) and potassium fluoride (KF) to yield 4-difluoromethoxy-2-nitropyridine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ optimized reaction conditions to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Difluoromethoxy-2-nitropyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Reduction: The major product formed from the reduction of this compound is 4-difluoromethoxy-2-aminopyridine.
Substitution: Various substituted pyridines can be formed depending on the nucleophile used in the substitution reaction.
Aplicaciones Científicas De Investigación
4-Difluoromethoxy-2-nitropyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and difluoromethoxy groups.
Mecanismo De Acción
The mechanism of action of 4-Difluoromethoxy-2-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through its nitro and difluoromethoxy groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-nitropyridine: Similar to 4-Difluoromethoxy-2-nitropyridine but with a single fluorine atom instead of a difluoromethoxy group.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Contains a difluoromethoxy group and a hydroxy group on a benzaldehyde ring.
Uniqueness
This compound is unique due to the presence of both a difluoromethoxy group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C6H4F2N2O3 |
|---|---|
Peso molecular |
190.10 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-2-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-4-1-2-9-5(3-4)10(11)12/h1-3,6H |
Clave InChI |
OMPZVTSNMRYDHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1OC(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


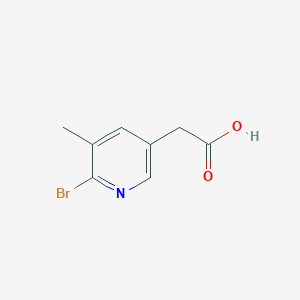
![6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide](/img/structure/B12965783.png)

